molecular formula C12H13F2NO2 B2652482 N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide CAS No. 2411250-38-7

N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide

Cat. No.: B2652482
CAS No.: 2411250-38-7
M. Wt: 241.238
InChI Key: GGBCVAJVXKATPC-UHFFFAOYSA-N
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Description

N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.238 g/mol. This compound is characterized by the presence of a difluorophenylpropyl group attached to an oxirane ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide typically involves the following steps:

    Formation of the Difluorophenylpropyl Intermediate: The initial step involves the synthesis of the 3,3-difluoro-1-phenylpropyl intermediate. This can be achieved through the reaction of a suitable phenylpropyl precursor with a fluorinating agent under controlled conditions.

    Oxirane Ring Formation: The next step involves the formation of the oxirane ring. This can be accomplished by reacting the difluorophenylpropyl intermediate with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the oxirane intermediate with an amine or ammonia under suitable conditions to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or tool compound in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure may provide insights into drug-receptor interactions and pharmacological properties.

    Industry: The compound can be used in the development of new materials and industrial processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-phosphamide: Similar structure but with a phosphamide group instead of a carboxamide group.

Uniqueness

N-(3,3-Difluoro-1-phenylpropyl)oxirane-2-carboxamide is unique due to the presence of the carboxamide group, which can influence its reactivity and interactions with biological targets. The difluorophenylpropyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,3-difluoro-1-phenylpropyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-11(14)6-9(8-4-2-1-3-5-8)15-12(16)10-7-17-10/h1-5,9-11H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCVAJVXKATPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NC(CC(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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